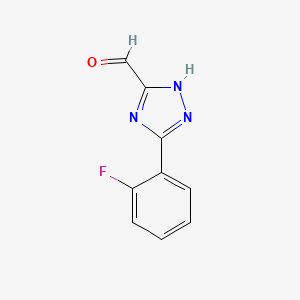

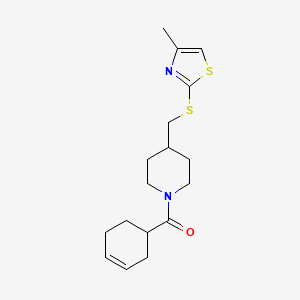

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

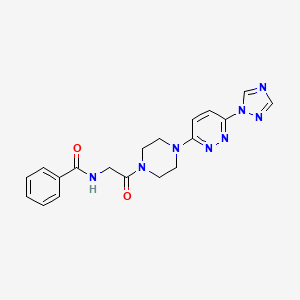

“5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde” is a chemical compound that belongs to the class of triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities.

Synthesis Analysis

While specific synthesis methods for “5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde” are not available, similar compounds are often synthesized through cyclization reactions . For instance, a preparation method of a similar compound, “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde”, involves a one-step reaction under acidic conditions .

Chemical Reactions Analysis

The reactivity of “5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde” would depend on its functional groups. The aldehyde group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The triazole ring is generally stable but can participate in reactions with electrophiles .

Scientific Research Applications

Anticancer Activity

The compound has shown a high level of antimitotic activity against tested human tumor cells, with mean GI 50 /TGI values of 15.72/50.68 μM . This suggests that it could be used in the development of new anticancer drugs .

Pharmacokinetics Prediction

The drug-like properties of the synthesized compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters . This indicates that it could be used in the design of new synthetic agents with biological activity .

Antiviral Activity

Indole derivatives, which share structural similarities with the compound, have been reported to exhibit significant antiviral activities. This suggests that our compound could potentially be explored for its antiviral properties, especially against RNA and DNA viruses.

Cancer Research

The structural framework of indole is found in many synthetic drug molecules with anticancer properties. Given the biological activity of indole derivatives, the compound could be investigated for its efficacy in inhibiting cancer cell growth or as a potential chemotherapeutic agent.

Neuropharmacology

Piperazine derivatives are known to interact with various neurotransmitter systems. The presence of a piperazine ring in the compound suggests that it may have applications in neuropharmacological research, potentially as a modulator of neurotransmitter activity.

Chemotherapy Enhancement

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for “5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and interactions with other compounds. Given the wide range of activities exhibited by triazole derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name |

3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-7-4-2-1-3-6(7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXJUVKOAMPPLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=N2)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide](/img/structure/B2723100.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide](/img/structure/B2723113.png)

![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/no-structure.png)

![4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2723118.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2723120.png)